3-(4-Aminobenzylidene)indolin-2-one
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Overview
Description
3-(4-Aminobenzylidene)indolin-2-one is a compound that belongs to the indolin-2-one family, characterized by the presence of an indole ring fused with a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing 3-(4-Aminobenzylidene)indolin-2-one is through the Knoevenagel condensation reaction. This involves the reaction of oxindole with an aldehyde in the presence of a base, typically under reflux conditions . The reaction can be represented as follows:
Oxindole+Aldehyde→this compound
Industrial Production Methods
Industrial production of this compound often involves the use of palladium-catalyzed reactions due to their efficiency and high yield. These methods include intramolecular hydroarylation of N-aryl-propiolamides and C-H functionalization/intramolecular alkenylation .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminobenzylidene)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolin-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its anticancer properties, particularly against MCF-7 cancer cell lines.
Industry: Used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Aminobenzylidene)indolin-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to bind moderately to DNA and strongly to bovine serum albumin (BSA), indicating its potential as a drug candidate . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxybenzylidene)indolin-2-one
- 3-(4-Methylbenzylidene)indolin-2-one
- 3-(4-Chlorobenzylidene)indolin-2-one
Uniqueness
3-(4-Aminobenzylidene)indolin-2-one is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C15H12N2O |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
(3Z)-3-[(4-aminophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,16H2,(H,17,18)/b13-9- |
InChI Key |
RUMSQFKEQXWYJI-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)N)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)N)C(=O)N2 |
Origin of Product |
United States |
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